Cas no 827-01-0 (5-chloro-1H-indole-3-carbaldehyde)

5-Chloro-1H-indole-3-carbaldehyde is a versatile heterocyclic compound featuring a chloro-substituted indole core with a formyl group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloro substituent enhances reactivity in cross-coupling reactions, while the aldehyde group serves as a key functional handle for further derivatization, such as condensation or reduction. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is commonly employed in the synthesis of bioactive molecules, including potential therapeutic agents, due to its well-defined reactivity profile.
5-chloro-1H-indole-3-carbaldehyde structure
827-01-0 structure
Product name:5-chloro-1H-indole-3-carbaldehyde
CAS No:827-01-0
MF:C9H6ClNO
MW:179.603041172028
MDL:MFCD00175291
CID:40013
PubChem ID:24877937

5-chloro-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloroindole-3-carboxaldehyde
    • 5-Chloro-1H-indole-3-carbaldehyde
    • 5-CHLORO-1H-INDOLE-3-CARBOXALDEHYDE
    • 5-chloro-3-formyl-indole
    • 5-chloro-3-indolecarboxaldehyde
    • 5-CHLOROINDOLE-3-ALDEHYDE
    • 5-Chloro-indole-3-carbaldehyde
    • 5-chloro-indole-3-carboxaldehyde
    • 5-chloroindole-3-carboxyaldehyde
    • 5-chloro-3-formylindole
    • 1H-Indole-3-carboxaldehyde, 5-chloro-
    • 5-chloroindole-3-carbaldehyde
    • 5-chloro-1H-indol-3-carboxaldehyde
    • PubChem7689
    • KSC649S5J
    • 5-chloro indole-3-carboxaldehyde
    • YXEXOIGXNYITQH-UHFFFAOYSA-N
    • SBB003756
    • STK504643
    • VI30273
    • SB14969
    • PS-4
    • CS-W004140
    • Z1162450200
    • EN300-115400
    • BB 0259464
    • AC-18162
    • C3703
    • SCHEMBL351715
    • DTXSID40383642
    • AM20041213
    • C-4400
    • 827-01-0
    • AKOS005171675
    • MFCD00175291
    • CHEMBL4575856
    • FT-0620320
    • SY030629
    • 5-Chloroindole-3-carboxaldehyde, 98%
    • PS-4556
    • 5-Chloro-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 5-chloro- (6CI, 7CI, 8CI)
    • ALBB-007590
    • CHEBI:220572
    • 5-chloro-1H-indole-3-carbaldehyde
    • MDL: MFCD00175291
    • Inchi: 1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
    • InChI Key: YXEXOIGXNYITQH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C=O)=CN2
    • BRN: 123794

Computed Properties

  • Exact Mass: 179.01400
  • Monoisotopic Mass: 179.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Surface Charge: 0
  • Tautomer Count: 3
  • Topological Polar Surface Area: 32.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.431
  • Melting Point: 213-216 °C (lit.)
  • Boiling Point: 373.4 ºCat 760 mmHg
  • Flash Point: 179.6 ºC
  • Refractive Index: 1.731
  • PSA: 32.86000
  • LogP: 2.63380
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive

5-chloro-1H-indole-3-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S36/37/39-S22
  • Hazardous Material Identification: Xi
  • Risk Phrases:R20/21/22; R36/37/38
  • Storage Condition:Inert atmosphere,2-8°C
  • HazardClass:IRRITANT

5-chloro-1H-indole-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-chloro-1H-indole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044358-1g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
1g
¥86.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3703-1G
5-Chloroindole-3-carboxaldehyde
827-01-0 >98.0%(GC)
1g
¥130.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044358-10g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
10g
¥679.00 2024-07-28
Enamine
EN300-115400-5.0g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%
5.0g
$70.0 2023-02-18
eNovation Chemicals LLC
D555097-1g
5-Chloro-1H-indole-3-carbaldehyde
827-01-0 97%
1g
$209 2024-05-24
eNovation Chemicals LLC
D913213-10g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
10g
$100 2024-07-20
Chemenu
CM112471-10g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%+
10g
$173 2021-08-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027768-25g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 98%
25g
¥2351 2024-05-21
eNovation Chemicals LLC
D913213-25g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
25g
$255 2024-07-20
Enamine
EN300-115400-100.0g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%
100.0g
$1074.0 2023-02-18

5-chloro-1H-indole-3-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  6 h, rt
1.2 Reagents: Water
Reference
Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid
Dinesh, Votarikari; et al, Synlett, 2023, 34(7), 855-857

Production Method 2

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium persulfate Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
1.2 Reagents: Water ;  rt
Reference
(NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids
Dinesh, Votarikari; et al, Journal of Organic Chemistry, 2022, 87(15), 10359-10365

Production Method 4

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  rt → 210 °C; 15 h, 205 - 210 °C
Reference
Highly convenient and large scale synthesis of 5-chloroindole and its 3-substituted analogues
Keetha, Laxminarayana; et al, Journal of the Korean Chemical Society, 2011, 55(2), 240-242

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Water Catalysts: Red 21 Solvents: Acetonitrile ;  48 h, rt
Reference
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst
Zhao, Yin; et al, Synlett, 2022, 33(7), 659-663

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Boronic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  reflux
1.2 Reagents: Phosphorus oxychloride ;  0 - 23 °C
Reference
Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: hit to lead studies
Bursavich, Matthew G.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2586-2590

Production Method 7

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Water ;  6 h, 130 °C
Reference
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air
Wang, Qing-Dong; et al, Synlett, 2017, 28(19), 2670-2674

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, cooled
1.2 Solvents: Dimethylformamide ;  1 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Reference
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

Production Method 10

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Pivalic acid Catalysts: Ruthenium trichloride Solvents: N-Methylacetamide ;  0 °C; 24 h, 25 °C
Reference
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N-H) Indoles Using Anilines as the Carbonyl Source
Wu, Wenliang; et al, Journal of the American Chemical Society, 2011, 133(31), 11924-11927

Production Method 11

Reaction Conditions
1.1 Reagents: Pivalic acid ,  tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline
Li, Lan-Tao; et al, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethylformamide ;  12 h, 100 °C
Reference
Iodine-catalyzed C3-formylation of indoles via C-N bond cleavage of tertiary amines under aerobic conditions
Lu, Lin; et al, Tetrahedron, 2015, 71(22), 3637-3641

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium perchlorate Catalysts: Aniline ,  Platinum Solvents: Dimethyl sulfoxide ,  Water ;  7 h, rt
Reference
Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst
Lin, Dian-Zhao; et al, Organic Letters, 2019, 21(15), 5862-5866

Production Method 14

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

Production Method 15

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

5-chloro-1H-indole-3-carbaldehyde Raw materials

5-chloro-1H-indole-3-carbaldehyde Preparation Products

5-chloro-1H-indole-3-carbaldehyde Related Literature

Additional information on 5-chloro-1H-indole-3-carbaldehyde

Recent Advances in the Application of 5-Chloro-1H-Indole-3-Carbaldehyde (CAS: 827-01-0) in Chemical Biology and Pharmaceutical Research

5-Chloro-1H-indole-3-carbaldehyde (CAS: 827-01-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance as a versatile building block for the construction of indole-based scaffolds, which are prevalent in many drug molecules. This research brief aims to summarize the latest findings on the synthesis, biological activities, and potential applications of this compound in drug discovery and chemical biology.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 5-chloro-1H-indole-3-carbaldehyde as a precursor for the synthesis of novel indole derivatives with potent anticancer properties. The study demonstrated that modifications at the 3-position of the indole ring, facilitated by the aldehyde functional group, led to compounds with significant inhibitory activity against various cancer cell lines, including breast and lung cancer. The findings underscore the potential of this compound in the development of targeted cancer therapies.

Another notable application of 5-chloro-1H-indole-3-carbaldehyde is in the field of antimicrobial research. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of indole-based antimicrobial agents using this compound as a starting material. The resulting derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy against drug-resistant strains. This research highlights the compound's utility in addressing the growing challenge of antibiotic resistance.

Beyond its pharmaceutical applications, 5-chloro-1H-indole-3-carbaldehyde has also been investigated for its role in chemical biology. Recent work published in ACS Chemical Biology detailed its use as a probe for studying protein-ligand interactions. The aldehyde group's reactivity allows for facile conjugation to proteins, enabling researchers to explore binding sites and mechanisms of action in biological systems. This approach has provided valuable insights into the design of enzyme inhibitors and other therapeutic agents.

In conclusion, 5-chloro-1H-indole-3-carbaldehyde (CAS: 827-01-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential biological activities, makes it a compound of significant interest for future drug discovery efforts. Ongoing research is expected to further expand its applications, particularly in the development of novel therapeutics for cancer, infectious diseases, and other medical conditions.

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Amadis Chemical Company Limited
(CAS:827-01-0)5-Chloroindole-3-carboxaldehyde
A10049
Purity:99%
Quantity:25g
Price ($):155.0